2',3'-Dideoxy-3'-fluoro-5-methyl-cytidine
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Overview
Description
2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has a molecular formula of C10H14FN3O3 and a molecular weight of 243.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine involves multiple steps, including the fluorination of cytidine derivatives. One common method involves the use of hydrogen bromide (HBr) as a reagent at 45°C . Another approach includes the use of fluorinated nucleosides, which are synthesized through various chemical reactions involving nucleophilic substitution and other organic transformations .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine include hydrogen bromide (HBr), fluorine-containing compounds, and various organic solvents . Reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products
The major products formed from these reactions include various fluorinated nucleoside analogs, which have significant biological and pharmacological activities .
Scientific Research Applications
2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It is used to study DNA synthesis and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine involves the inhibition of DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to the induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: A nucleoside reverse transcriptase inhibitor used for the treatment of HIV.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: A fluorinated nucleoside analog with antiviral properties.
2’,3’-Dideoxy-2’,3’-difluoro-uridine: Another fluorinated nucleoside analog with anticancer and antiviral activities.
Uniqueness
2’,3’-Dideoxy-3’-fluoro-5-methyl-cytidine is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis in cancer cells.
Properties
CAS No. |
177365-12-7 |
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Molecular Formula |
C10H14FN3O3 |
Molecular Weight |
243.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1 |
InChI Key |
YTMNCNXZZRCBFC-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)F |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)F |
Origin of Product |
United States |
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